Pimeclone

Descripción general

Descripción

Métodos De Preparación

La pimeclona se puede sintetizar a través de varias rutas. Un método común implica la reacción de Mannich, donde la anilina, el benzaldehído y la ciclohexanona reaccionan en presencia de un catalizador a 25 °C . La mezcla de reacción se monitorea mediante cromatografía en capa fina (TLC) y el producto se purifica mediante recristalización utilizando acetonitrilo . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero a una escala mayor con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

La pimeclona experimenta varias reacciones químicas, que incluyen:

Oxidación: La pimeclona se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Se puede reducir para formar alcoholes o aminas.

Sustitución: La pimeclona puede sufrir reacciones de sustitución nucleófila, donde el grupo piperidinilo puede ser reemplazado por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

La pimeclona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de otras moléculas orgánicas complejas.

Biología: La pimeclona se estudia por sus efectos en los sistemas biológicos, particularmente sus propiedades estimulantes.

Medicina: Se investiga para posibles usos terapéuticos, especialmente en afecciones respiratorias y neurológicas.

Industria: La pimeclona se utiliza en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El mecanismo de acción exacto de la pimeclona no se comprende completamente. Se cree que ejerce sus efectos interactuando con dianas moleculares y vías específicas en el cuerpo. Como estimulante, es probable que afecte los sistemas de neurotransmisores, aumentando la liberación de ciertos neurotransmisores y aumentando la actividad neuronal .

Comparación Con Compuestos Similares

La pimeclona es estructuralmente similar a otros compuestos como la 2-bencilpiperidina, la 4-bencilpiperidina, la bencilpiperazina y la propilhexedrina . Estos compuestos comparten propiedades estimulantes similares, pero difieren en sus estructuras químicas específicas y efectos farmacológicos. La singularidad de la pimeclona radica en su estructura molecular específica, que contribuye a su perfil farmacológico distinto .

Actividad Biológica

Pimeclone, a compound primarily recognized for its pharmacological properties, has garnered attention in various fields of research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound is an antipsychotic agent that belongs to the class of compounds known as benzamides. Its primary application has been in the treatment of schizophrenia and related disorders. The compound exhibits a range of biological activities, influencing neurotransmitter systems and cellular pathways.

This compound's mechanism of action is primarily associated with its interaction with dopamine receptors, particularly D2 receptors. By antagonizing these receptors, this compound helps modulate dopaminergic activity, which is crucial in managing symptoms of psychosis.

Key Mechanisms:

- Dopamine Receptor Antagonism : this compound binds to D2 receptors, reducing dopaminergic transmission.

- Serotonin Receptor Interaction : The compound also exhibits affinity for serotonin receptors, contributing to its antipsychotic effects.

- Influence on Neurotransmitter Release : By modulating receptor activity, this compound affects the release of various neurotransmitters, including norepinephrine and acetylcholine.

The biochemical properties of this compound highlight its potential therapeutic benefits and side effects.

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O |

| Molecular Weight | 325.81 g/mol |

| Solubility | Soluble in organic solvents; low solubility in water |

| Lipophilicity | High (logP = 4.5) |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in clinical and preclinical settings.

- Clinical Efficacy : A randomized controlled trial involving patients with schizophrenia demonstrated that this compound significantly reduced positive and negative symptoms compared to placebo. Patients reported improved overall functioning and quality of life.

- Comparative Studies : In head-to-head trials against other antipsychotics, this compound showed a favorable side effect profile, particularly with respect to metabolic syndrome indicators such as weight gain and glucose levels.

- Neuroprotective Effects : Research has indicated that this compound may possess neuroprotective properties by reducing oxidative stress in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) in vitro.

Dosage and Administration

This compound is typically administered orally, with dosage adjusted based on patient response and tolerability. The standard starting dose is often around 50 mg per day, titrated as necessary based on clinical response.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier effectively.

- Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine; half-life ranges from 12 to 24 hours.

Propiedades

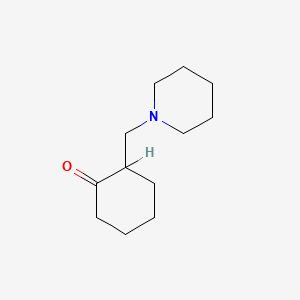

IUPAC Name |

2-(piperidin-1-ylmethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFPQYGTPKDLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046194 | |

| Record name | Pimeclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-84-9 | |

| Record name | Pimeclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimeclone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimeclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMECLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0PVL84ZWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.